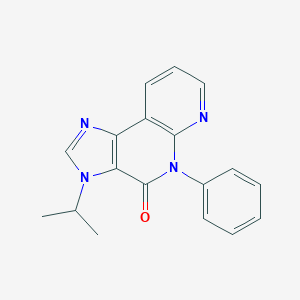

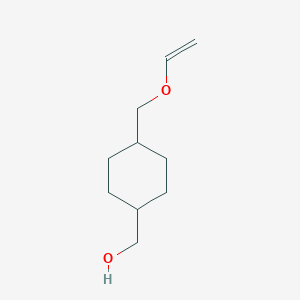

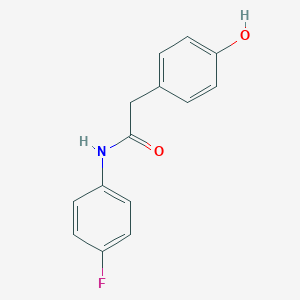

Cyclohexanemethanol, 4-((ethenyloxy)methyl)-

Descripción general

Descripción

Synthesis Analysis

In the synthesis of related compounds, different methods are employed. For instance, the synthesis of trans-4-(4'-methylphenyl)cyclohexylmethanol involves a multi-step process including Grignard reaction, dehydration, catalytic hydrogenation, Wittig reaction, hydrolysis, isomerization, and reduction with potassium borohydride . This suggests that the synthesis of "Cyclohexanemethanol, 4-((ethenyloxy)methyl)-" could also involve multiple steps and various reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is influenced by the substituents attached to the cyclohexane ring. For example, the presence of a 4-methyl group in the cyclohexanone moiety affects the mesomorphic properties of the resulting liquid crystalline polymers . This indicates that the molecular structure of "Cyclohexanemethanol, 4-((ethenyloxy)methyl)-" would also be significantly influenced by the ethenyloxy methyl group, potentially affecting its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involving cyclohexane derivatives can be complex. The hydrogenation and hydrogenolysis of ethyl 4-methyl-1-cyclohexenyl ether, for example, are influenced by the choice of catalyst and can lead to different products such as 4-methylcyclohexanone diethyl acetal . Similarly, the carbonylation of cyclohexene to form methyl cyclohexanecarboxylate is catalyzed by palladium(II) chloride–triphenylphosphine, with the reaction rate affected by variables like the concentration of palladium(II) chloride, pressure of carbon monoxide, and temperature . These studies suggest that the chemical reactions of "Cyclohexanemethanol, 4-((ethenyloxy)methyl)-" would also be sensitive to reaction conditions and catalyst choice.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives can vary widely. The polymers based on the 4-methyl cyclohexanone moiety exhibit thermotropic liquid crystalline properties, with mesophases over wide temperature ranges . The carbonylation of cyclohexene shows that the reaction conditions can significantly influence the yield of the desired ester . These findings imply that "Cyclohexanemethanol, 4-((ethenyloxy)methyl)-" would also have specific physical and chemical properties that could be tailored through synthesis and reaction conditions.

Aplicaciones Científicas De Investigación

Transport Mechanisms in Coal Beneficiation

- He, Noble, & Ziemkiewicz (2015) studied the transport and fate of 4-Methyl cyclohexane methanol (MCHM) in coal beneficiation plants. They found that volatilization and sorption significantly influence MCHM removal from water, with sorption being the dominant mechanism over short time scales. MCHM has a high affinity for coal and tailings and does not desorb readily, suggesting that its use in coal beneficiation plants is unlikely to pose a threat to surface or groundwater under normal conditions.

Fluorescence and Photoisomerization in Chemical Compounds

- Shin & Lee (2002) investigated the fluorescence and photoisomerization of various compounds in solvents like cyclohexane. They observed that polar solvents drastically reduce fluorescence quantum yield and increase photoisomerization quantum yield. This suggests the stabilization of intramolecular charge transfer excited states in polar solvents.

Catalyst in Oxidation Reactions

- Sakthivel & Selvam (2002) conducted a study on the oxidation of cyclohexane using mesoporous molecular sieves. They found high substrate conversion and excellent product selectivity under moderate conditions, indicating the potential use of cyclohexane derivatives as catalysts in selective oxidation reactions.

Solvatochromic Behavior in Solvent Mixtures

- Tada, Novaki, & Seoud (2000) examined the solvatochromic behavior of a zwitterionic probe in various solvent mixtures, including cyclohexane. The results highlighted how solvent polarity and molecular structure influence solvatochromic responses, which is crucial for understanding solvent effects in chemical reactions.

Synthesis of Cyclic Dipeptidyl Ureas

- Sañudo, Marcaccini, Basurto, & Torroba (2006) synthesized a new class of pseudopeptidic triazines using cyclohexyl isocyanide. These compounds, having potential pharmaceutical applications, demonstrate the versatility of cyclohexane derivatives in synthesizing complex organic structures.

Study on Aerobic and Anaerobic Microbial Degradation

- Yuan, Zhi, Liu, Smiley, Gallagher, Chen, Dietrich, & Zhang (2016) investigated the microbial degradation of (4-methylcyclohexyl)methanol in river sediments. They found that aerobic degradation was nearly complete within 14 days, while anaerobic degradation was slower. This study provides critical insights into the environmental fate of cyclohexane derivatives.

Propiedades

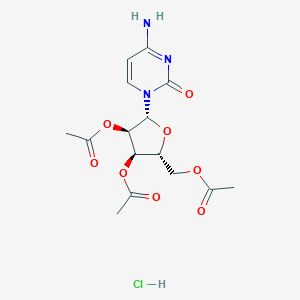

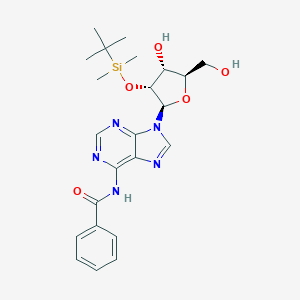

IUPAC Name |

[4-(ethenoxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h2,9-11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRGAWUQFOBNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029575 | |

| Record name | {4-[(Ethenyloxy)methyl]cyclohexyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanemethanol, 4-((ethenyloxy)methyl)- | |

CAS RN |

114651-37-5 | |

| Record name | 4-[(Ethenyloxy)methyl]cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114651-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, 4-((ethenyloxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114651375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-[(ethenyloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | {4-[(Ethenyloxy)methyl]cyclohexyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)